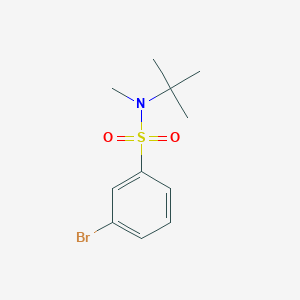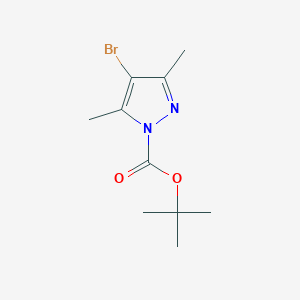
4-Ethylcyclohex-1-ene-1-carbonitrile
Descripción general
Descripción
4-Ethylcyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Ethylcyclohex-1-ene-1-carbonitrile consists of a cyclohexene ring with an ethyl group and a carbonitrile group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethylcyclohex-1-ene-1-carbonitrile are not fully detailed in the available resources .Aplicaciones Científicas De Investigación
Tandem Alder-Ene and Diels-Alder Reactions
The study by Lodochnikova et al. (2010) investigates the reactions of 1-methylcycloprop-2-ene-1-carbonitrile with cyclohexa-1,4-diene and alloocimene, demonstrating the compound's role in consecutive Alder-ene and Diels-Alder reactions. This suggests that similar cyclohexene carbonitriles, including 4-Ethylcyclohex-1-ene-1-carbonitrile, could participate in complex cycloaddition reactions useful in synthetic organic chemistry (Lodochnikova et al., 2010).
Reactivity in Acid-Catalyzed Hydration
Chwang et al. (1977) explored the reactivity of various olefinic hydrocarbons, including cyclohexene derivatives, in acid-catalyzed hydration. This study helps understand the reactivity of compounds similar to 4-Ethylcyclohex-1-ene-1-carbonitrile under acidic conditions, providing insights into potential synthesis and modification pathways (Chwang et al., 1977).
Thermal Cyclisation of Unsaturated Carbonyl Compounds
Conia and Perchec (1975) discussed the thermal cyclisation of unsaturated carbonyl compounds, showing how these reactions can lead to the formation of cyclic structures. Although the study does not directly mention 4-Ethylcyclohex-1-ene-1-carbonitrile, the principles outlined could be applicable to understanding its behavior under thermal conditions (Conia & Perchec, 1975).
Anionic Oligomerization
The work by Messina et al. (1979) on the anionic oligomerization of cyclohexene carbonitrile derivatives highlights the potential of 4-Ethylcyclohex-1-ene-1-carbonitrile in polymer chemistry. This study demonstrates the formation of noncyclic unsaturated dimers and trimers, providing a foundation for understanding how 4-Ethylcyclohex-1-ene-1-carbonitrile might behave in similar conditions (Messina et al., 1979).
Alternating Ring-Opening Metathesis Polymerization (AROMP)
Chen et al. (2018) describe the AROMP of cyclohexene with bicyclo[4.2.0]octene derivatives, demonstrating the utility of cyclohexene carbonitriles in polymer synthesis. This could suggest roles for 4-Ethylcyclohex-1-ene-1-carbonitrile in developing new polymeric materials (Chen et al., 2018).
Propiedades
IUPAC Name |
4-ethylcyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINNUVWYMDPAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylcyclohex-1-ene-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)